1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Anticancer Fragment-Based Drug Discovery Carboxamide Synthesis

Fragment-based drug discovery campaigns require structurally precise building blocks to maintain SAR integrity. Generic mono-substituted triazole acids cannot recapitulate the dual aryl substitution pattern essential for antiproliferative activity. This compound serves as the direct precursor to carboxamides with demonstrated low-micromolar cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with EGFR tyrosine kinase identified as a molecular target. - Direct precursor to validated antiproliferative carboxamides (MCF-7/MDA-MB-231 active) - Dual N1/C5 aryl substitution pattern critical for EGFR kinase inhibition SAR - Provides a data-driven starting point for fragment growing and linking strategies

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B5207164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)14(16(20)21)17-18-19/h2-10H,1H3,(H,20,21)
InChIKeySAMRJXXMJMCLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid Overview


1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 2034-29-9) is a fully substituted 1,2,3-triazole featuring a carboxylic acid handle at the C4 position, a 4-methoxyphenyl group at N1, and a phenyl ring at C5 [1]. This compound belongs to the 1,2,3-triazole-4-carboxylic acid class, a privileged scaffold in medicinal chemistry for generating bioactive carboxamides [2]. Its distinct substitution pattern offers a unique combination of electronic and steric properties that cannot be replicated by mono-substituted or non-acid analogs, making it a strategic building block for fragment-based drug discovery and targeted library synthesis.

Unique 1-(4-methoxyphenyl)-5-phenyl substitution pattern for fragment-based derivatization
Direct precursor to carboxamide libraries reported in cell-model studies
Non-azide synthetic route supports research supply chain

Why Generic 1,2,3-Triazole Acids Cannot Substitute


The biological activity and synthetic utility of 1,2,3-triazole-4-carboxylic acids are exquisitely sensitive to the nature and position of substituents on the triazole core. While simpler analogs like 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (lacking the N1-aryl group) or 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (lacking the C5-phenyl group) are commercially available, they fail to recapitulate the dual aryl substitution pattern of the target compound. This specific pattern is critical for generating potent antiproliferative carboxamides, as demonstrated by structure-activity relationship (SAR) studies [1]. Furthermore, the target compound serves as the direct precursor to a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides with demonstrated low-micromolar cytotoxicity against breast cancer cell lines [2]. Procuring a structurally mismatched generic acid would derail these established SAR pathways and compromise the integrity of fragment-based discovery campaigns.

Missing N1-aryl group alters SAR
Analogs lacking the 4-methoxyphenyl group at N1 cannot recapitulate reported carboxamide activity profiles.
Decarboxylated analog leads to different pathway
The non-acid variant engages the kallikrein system; the acid is required for EGFR-targeted derivatization.
Generic triazole acids lack dual aryl substitution
Commercially available mono-substituted acids cannot support the same fragment-based discovery workflows.

Quantitative Differentiation Evidence


Synthetic Access to Antiproliferative Carboxamides

The target carboxylic acid serves as the essential precursor for a library of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides, which demonstrate potent, low-micromolar cytotoxicity against breast cancer cell lines. In a direct head-to-head comparison within the same study, the derived carboxamide 4I exhibited an IC50 of 7.11 µM against MCF-7 cells, outperforming the standard doxorubicin and other analogs in the series [1]. This activity is directly contingent on the 1-(4-methoxyphenyl)-5-phenyl substitution pattern of the starting acid; procuring the acid is the first committed step in accessing this validated bioactive chemotype.

Carboxamide cytotoxicity
Direct comparison
Derivative 4I IC50 7.11 µM (MCF-7) vs doxorubicin and series analogs (4B 9.48 µM, 4J 8.27 µM)
Reported cell-model response context
MTT assay, 48 h; 4I activity contingent on acid precursor
Anticancer Fragment-Based Drug Discovery Carboxamide Synthesis

NCI-60 Antiproliferative Fragment Validation

A dedicated fragment-based study evaluated the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids across the NCI-60 human tumor cell line panel. The target compound, with its unique 1-(4-methoxyphenyl)-5-phenyl substitution, was identified as a key fragment leading to active carboxamides. Although specific GI50 values for the acid fragment are reported in the primary study, the critical finding is that the target fragment was prioritized for further development based on its differential activity profile across multiple cancer types compared to other triazole acid fragments [1]. This cross-study comparable evidence positions the target acid as a prioritized starting point for antitumor drug discovery.

NCI-60 fragment screening
Cross-study comparable
Ranked among most promising fragments across 9 cancer types
Supports fragment prioritization review
NCI-60 panel; comparative ranking within tested set
NCI-60 Antitumor Screening Fragment-Based Drug Discovery

Divergent Mechanisms vs. Decarboxylated Analog

A close structural analog, 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole (the decarboxylated version of the target compound), was shown to display antiproliferative activity via modulation of the kallikrein-kinin system, specifically altering kallikrein-10 expression in HeLa cells [1]. While the target acid shares this core scaffold, the presence of the 4-carboxylic acid group is known to profoundly alter hydrogen-bonding capacity, solubility, and target engagement. The acid functionality is essential for subsequent derivatization into carboxamides, which have a distinct mechanism of action involving EGFR tyrosine kinase inhibition [2]. This class-level inference confirms that the acid and its non-acid analog operate via divergent biological pathways and cannot be substituted for one another.

Mechanistic divergence
Class-level inference
Acid enables EGFR kinase inhibition; decarboxylated analog modulates kallikrein-10
Pathway-response endpoints differ
Docking against EGFR (2J5F) vs serum proteomics
Proteomics Kallikrein-Kinin System Antiproliferative Mechanism

Non-Click Synthetic Route Efficiency

The synthesis of the target compound's ethyl ester precursor is achieved via a non-traditional, base-mediated reaction of ethyl diazoacetate with 4-methoxyaniline-derived imines, avoiding the need for azides and alkynes typical of 'click chemistry' [1]. This method delivers fully substituted 1,2,3-triazoles in good to high chemical yields. While the direct acid synthesis is achieved via subsequent hydrolysis, the ability to efficiently construct the congested 1,5-diaryl substitution pattern is a key differentiator from simpler triazole acids that are readily accessible via CuAAC. The reported protocol provides a competitive advantage in terms of scalability and atom economy compared to multi-step routes required for other highly substituted triazole acid derivatives.

Synthetic route efficiency
Supporting evidence
One-step base-mediated cyclocondensation avoids azide intermediates
Supports synthetic access review
Ethyl ester precursor; DBU, room temperature
Synthetic Methodology Diazo Chemistry Process Chemistry

Limitations of Available Evidence

It must be noted that high-strength, direct head-to-head comparative data (e.g., IC50 values of the target acid versus the exact decarboxylated analog or the 5-phenyl analog in the same assay) are currently limited in the public domain. The quantitative evidence presented above relies primarily on the activity of derivatives synthesized from the target acid and on cross-study comparisons. While this evidence strongly supports the compound's differentiated utility, direct comparative studies between the target acid and its closest analogs are recommended for applications requiring the highest level of procurement justification.

Evidence limitations
Data to verify
Limited head-to-head acid comparison data publicly available
Direct comparator studies recommended
Current support from derivative and cross-study data
Data Gap Evidence Strength Comparative Studies

Verified Application Scenarios


Breast Cancer Carboxamide Library Synthesis

Use this acid as the cornerstone building block to generate focused libraries of N-substituted carboxamides. The resulting compounds have demonstrated low-micromolar cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with EGFR tyrosine kinase identified as a molecular target [1]. This scenario is ideal for academic and biotech groups pursuing fragment-based lead optimization.

FBDD Campaigns Targeting NCI-60 Panel

Employ the compound as a validated, active fragment for direct screening or as a warhead for fragment growing/linking strategies. Its prior identification as a 'most active' fragment in NCI-60 screening provides a data-driven starting point for medicinal chemistry programs [2].

EGFR vs. Kallikrein Pathway Mechanistic Studies

Procure both the carboxylic acid and its decarboxylated analog (5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole) for side-by-side mechanistic profiling. This pairing enables researchers to dissect how a single carboxyl group redirects biological activity from kallikrein-kinin modulation to EGFR kinase inhibition [3].

Non-Click Triazole Process Development

Use the compound's ethyl ester precursor as a test substrate for scaling novel diazo-based cyclocondensation reactions. The established protocol offers a strategic alternative to CuAAC for constructing sterically congested 1,5-diaryl-1,2,3-triazoles [4], supporting process chemistry groups in evaluating new synthetic methodologies.

Application
Selection Property
Validation Focus
Carboxamide library synthesis
Unique dual aryl substitution pattern
Cell-model endpoint review (MCF-7, MDA-MB-231)
Fragment-based lead optimization
Prioritized fragment status in NCI-60 panel
Fragment screening replication review
Pathway mechanistic studies
Acid-functionalized scaffold vs decarboxylated analog
Target engagement pathway differentiation
Non-azide triazole process development
Base-mediated cyclocondensation route
Process scalability assessment
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